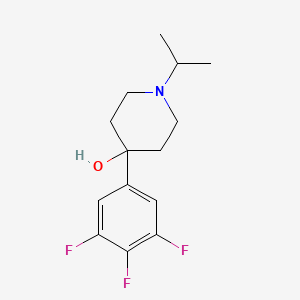

4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine

Description

4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position, a 3,4,5-trifluorophenyl substituent, and an iso-propyl group at the 1-position. This compound is of interest in medicinal chemistry and catalysis due to the electron-withdrawing trifluorophenyl group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name |

1-propan-2-yl-4-(3,4,5-trifluorophenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-9(2)18-5-3-14(19,4-6-18)10-7-11(15)13(17)12(16)8-10/h7-9,19H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDRQNHOJZNLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=C(C(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine typically involves the following steps:

-

Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the piperidine ring.

-

Introduction of the Trifluorophenyl Group: : The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable trifluorophenyl halide with the piperidine ring under basic conditions.

-

Introduction of the Hydroxy Group: : The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved by treating the piperidine derivative with an oxidizing agent such as hydrogen peroxide or a peracid.

-

Introduction of the Iso-Propyl Group: : The iso-propyl group can be introduced through an alkylation reaction. This involves the reaction of the piperidine derivative with an iso-propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine can undergo various types of chemical reactions, including:

-

Oxidation: : The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

-

Reduction: : The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluorophenyl halides, amines, thiols.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a hydroxy derivative.

Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents. Its unique trifluorophenyl group enhances lipophilicity and biological interactions, making it a candidate for developing new drug candidates.

Case Study : Research has indicated that derivatives of piperidine compounds exhibit potential as antihypertensive agents. The incorporation of the trifluorophenyl moiety may enhance receptor binding affinity and selectivity in drug design.

Organic Synthesis

4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine can act as an intermediate in synthesizing more complex organic molecules. Its functional groups allow various chemical transformations.

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxy groups can be oxidized to carbonyls using agents like chromium trioxide. |

| Reduction | Carbonyls can be reduced back to alcohols using sodium borohydride. |

| Substitution | Trifluorophenyl groups can undergo nucleophilic substitutions with amines or thiols. |

Biological Studies

The compound is valuable for investigating its effects on biological systems, particularly as an enzyme inhibitor or receptor modulator.

Mechanism of Action :

- The hydroxy group may facilitate interactions with target proteins.

- The trifluorophenyl group enhances binding affinity to specific enzymes or receptors.

Case Study : Inhibitory studies have shown that similar piperidine derivatives can effectively inhibit histone deacetylases (HDACs), which are crucial in cancer therapy.

Industrial Applications

The compound has potential uses in developing new materials and specialty chemicals due to its unique properties.

| Application Area | Description |

|---|---|

| Material Science | Can be utilized in creating advanced polymers or coatings due to its chemical stability. |

| Chemical Manufacturing | Serves as a precursor for synthesizing agrochemicals or specialty fine chemicals. |

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play a crucial role in its binding to target proteins or enzymes. The iso-propyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Molecular Targets and Pathways

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.

Receptor Modulation: The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Differences

The target compound’s 3,4,5-trifluorophenyl group distinguishes it from analogs with alternative substituents:

- 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine (CAS 1198284-60-4): Contains a methylthio (-SMe) group at the para position, introducing sulfur-based lipophilicity but weaker electron-withdrawing effects compared to fluorine .

- 4-(4-Chloro-3-fluorophenyl)-1-iso-propylpiperidin-4-ol (CAS 1198285-76-5): Features chloro and fluoro substituents at the 4- and 3-positions, respectively, offering mixed electronic and steric effects .

- 4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives (): Include substituents like methyl, methoxy, and sulfonamide groups, which modulate solubility and reactivity .

Physical and Chemical Properties

Key properties of analogs and inferred trends for the target compound:

Notes:

- Electron-withdrawing effects : The trifluorophenyl group’s high electronegativity likely increases the hydroxyl group’s acidity (lower pKa) compared to methylthio or chloro-fluoro analogs .

- Solubility : Fluorine’s polarity may enhance solubility in polar solvents compared to sulfur-containing analogs, though lipophilicity remains high .

Research Findings and Trends

Substituent Position Matters : Symmetrical 3,4,5-trifluorophenyl substitution likely improves crystal packing and thermal stability compared to asymmetrical analogs like 4-chloro-3-fluorophenyl derivatives .

Fluorine vs.

Biological Activity

4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine is a synthetic compound belonging to the piperidine class, characterized by the presence of a hydroxy group and a trifluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C14H18F3NO

- Molecular Weight : 273.2975 g/mol

- CAS Number : Not available

- Structure : The compound features a piperidine ring with a hydroxy group at the fourth position and a trifluorophenyl group attached to the same carbon as the hydroxy group, along with an iso-propyl group attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : It can interact with various receptors, influencing their activity and downstream signaling pathways.

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

- Antihistaminic Activity : It has shown potential as an antagonist at histamine H₃ receptors, which play a critical role in neurotransmitter release regulation in the central nervous system (CNS) .

- Antidiabetic Potential : In studies assessing alpha-amylase inhibition, compounds structurally related to this compound demonstrated significant inhibitory effects, suggesting potential antidiabetic applications .

- Antioxidant Properties : Preliminary assays indicate that derivatives of this compound might exhibit antioxidant activity, contributing to cellular protection against oxidative stress .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine | Methoxy group | Varies from trifluorophenyl |

| 4-Hydroxy-4-(3,4-difluorophenyl)-1-iso-propylpiperidine | Difluorophenyl group | Different reactivity and bioactivity |

| 4-Hydroxy-4-(3-chlorophenyl)-1-iso-propylpiperidine | Chlorophenyl group | Influences stability and interactions |

Case Studies

In a study focused on the synthesis and evaluation of piperidine derivatives for their biological activities, this compound was identified as a promising candidate for further investigation due to its favorable interactions with enzyme targets .

Additionally, research into its structural analogs has revealed that modifications can significantly impact their biological efficacy. For instance, changes in the substituents on the piperidine ring have been shown to alter receptor affinity and enzyme inhibition potency .

Q & A

Q. How can researchers optimize the synthesis of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine to improve yield and purity?

- Methodological Answer : Optimization can be achieved through factorial design of experiments (DoE), where variables like solvent polarity (e.g., dichloromethane vs. methanol), reaction temperature (20–80°C), and catalyst loading are systematically tested. For example, orthogonal arrays can identify critical parameters affecting yield, such as stirring rate or base concentration (e.g., NaOH vs. K₂CO₃) . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitoring intermediates with TLC or HPLC (C18 columns, UV detection at 254 nm) ensures reaction progression .

Q. What analytical techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the piperidine ring, trifluorophenyl substituents, and hydroxy group. Key signals: δ ~1.2–1.5 ppm (isopropyl CH₃), δ ~3.5–4.0 ppm (piperidine CH₂), and δ ~6.8–7.2 ppm (aromatic F-substituted protons) .

- FT-IR Spectroscopy : Peaks at ~3200–3600 cm⁻¹ (O-H stretch), ~1100 cm⁻¹ (C-F stretches), and ~1250 cm⁻¹ (C-N vibrations).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to validate the structure .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Contradictions often arise from experimental conditions. For solubility, use standardized protocols: shake-flask method with HPLC quantification in buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol). Stability studies under controlled humidity (40–60% RH) and temperature (25°C vs. 40°C) with periodic HPLC-UV analysis (e.g., 0–30 days) can resolve conflicts. Cross-validate data using computational tools like COSMO-RS for solubility predictions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions like hydroxyl group derivatization or fluorophenyl ring functionalization .

- Reaction Path Search Tools : Software like GRRM or AFIR explores possible intermediates and byproducts, reducing trial-and-error experimentation .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten or IC₅₀ studies with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition of target enzymes (e.g., CYP450 isoforms).

- Molecular Dynamics Simulations : GROMACS or AMBER can model ligand-protein binding interactions, focusing on hydrogen bonding with the hydroxy group and hydrophobic contacts with the trifluorophenyl moiety .

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products of this compound?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with n-hexane/isopropanol mobile phases to resolve enantiomers.

- Supercritical Fluid Chromatography (SFC) : CO₂/co-solvent systems (e.g., methanol + 0.1% TFA) for high-resolution separation of thermally labile derivatives .

Methodological Challenges & Contradictions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

- Methodological Answer : Use interspecies hepatocyte microsomal assays (human vs. rat) under standardized conditions (37°C, NADPH regeneration system). LC-MS/MS quantifies parent compound depletion over time. Conflicting results may stem from species-specific CYP450 expression; validate with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) .

Q. What strategies minimize artifacts in spectroscopic data caused by the compound’s fluorine atoms?

- Methodological Answer :

- NMR : Use ¹⁹F-decoupling or ¹H-¹⁹F HOBSY to suppress splitting artifacts.

- MS : High-resolution instruments (Orbitrap) differentiate isotopic patterns of fluorine from background noise .

Safety & Compliance

Q. What safety protocols are critical when handling the trifluorophenyl group during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with HEPA filters to avoid inhalation of fluorinated aromatic byproducts.

- PPE : Chemically resistant gloves (e.g., nitrile) and splash goggles.

- Waste Disposal : Neutralize acidic/basic reaction mixtures before disposal; segregate fluorinated waste for incineration .

Data Management & Reproducibility

Q. How can researchers ensure data integrity when using computational tools for reaction optimization?

- Methodological Answer :

- Version Control : Track software versions (e.g., Gaussian 16 vs. 09) and input parameters via platforms like GitHub.

- Validation : Compare computational predictions with experimental data (e.g., ≤10% deviation in activation energy).

- Open-Source Repositories : Share raw data in platforms like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.